molecular formula C21H16ClNO2 B370722 N-benzyl-2-(4-chlorobenzoyl)benzamide

N-benzyl-2-(4-chlorobenzoyl)benzamide

Cat. No.: B370722
M. Wt: 349.8g/mol
InChI Key: POYCCKXSFKBRLG-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chlorobenzoyl)benzamide is a high-purity synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a benzamide core structure, substituted with both benzyl and 4-chlorobenzoyl groups. These motifs are commonly found in compounds investigated for their potential biological activity. The presence of the amide linkage and aromatic chlorobenzoyl group suggests this compound could serve as a valuable intermediate or precursor in organic synthesis, particularly for constructing more complex molecular architectures. Researchers can leverage its structure for developing novel chemical entities, such as potential enzyme inhibitors. Compounds with similar N-benzyl benzamide scaffolds are known to be explored for their interaction with various biological targets, including protein kinases . The benzylic position in such structures can be a site for further chemical modification, enabling routes to diverse compound libraries through reactions like benzylic bromination or oxidation . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H16ClNO2

Molecular Weight

349.8g/mol

IUPAC Name

N-benzyl-2-(4-chlorobenzoyl)benzamide

InChI

InChI=1S/C21H16ClNO2/c22-17-12-10-16(11-13-17)20(24)18-8-4-5-9-19(18)21(25)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25)

InChI Key

POYCCKXSFKBRLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acyl Chain Modifications
  • 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (): In PCAF HAT inhibition assays, this compound showed 79% inhibition at 100 μM, outperforming anacardic acid (68%). The long acyl chain (tetradecanoyl) enhanced activity compared to shorter chains, suggesting hydrophobic interactions are critical for enzyme inhibition .
Aromatic Ring Modifications
  • N-(4-Benzoylphenyl)-2-chlorobenzamide (): Substituting the N-benzyl group with a 4-benzoylphenyl group introduces additional aromaticity, which may influence π-π stacking in target binding. No activity data are reported, but structural analogs highlight the importance of aromatic substituents in molecular recognition .
  • 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (): The incorporation of a thioxo-oxadiazole ring enhances heterocyclic diversity, a feature often leveraged in antimicrobial or anticancer agents. Crystallographic data reveal a planar oxadiazole ring, which could facilitate interactions with enzymatic active sites .

Structural and Crystallographic Insights

Crystal structures provide critical information on molecular conformation and intermolecular interactions:

  • 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (): The piperidine ring adopts a chair conformation, with the 4-chlorobenzoyl and benzamide groups inclined at an angle conducive to hydrogen bonding. This structural rigidity may enhance stability in biological environments .
  • (Z)-4-Chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide (): The imidazolidine ring exhibits slight twisting, with urea and benzamide groups participating in hydrogen-bonded networks. Such interactions are pivotal for maintaining crystal packing and solubility .

Functional Group Impact on Pharmacokinetics

  • 2-Chloro-N-(4-sulfamoylbenzyl)benzamide (): The sulfamoyl group improves water solubility, a key factor in bioavailability. However, its electron-withdrawing nature may reduce membrane permeability compared to the electron-donating benzyl group in the target compound .

Data Tables: Key Comparative Metrics

Table 1: Structural and Activity Comparison of Benzamide Derivatives

Compound Name Substituents Biological Activity (Where Reported) Structural Feature Reference
N-Benzyl-2-(4-chlorobenzoyl)benzamide N-Benzyl, 4-chlorobenzoyl at C2 Not explicitly reported Aromatic/amide hybrid
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Tetradecanoyl, 3-carboxyphenyl 79% PCAF HAT inhibition at 100 μM Long acyl chain
4-Chloro-N-(4-chlorobenzoyl)piperidine analog Piperidine ring, dual 4-chloro groups Crystal structure shows chair conformation Hydrogen-bonded network
2-Chloro-N-(4-sulfamoylbenzyl)benzamide Sulfamoyl, benzyl Improved solubility Electron-withdrawing group

Table 2: Crystallographic Parameters of Selected Compounds

Compound Name Space Group R Factor Key Interaction Reference
(Z)-4-Chloro-N-(imidazolidine derivative) Monoclinic 0.040 N-H···O and C-H···O hydrogen bonds
4-Chloro-N-(piperidine analog) Triclinic 0.090 O-H···O and C-H···O hydrogen bonds

Preparation Methods

Stepwise Amidation and Benzoylation

The most widely documented method involves sequential amidation and benzoylation steps. Benzoic acid derivatives serve as starting materials, with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) employed to activate the carboxylic acid group. For instance, 4-chlorobenzoic acid is first converted to 4-chlorobenzoyl chloride using POCl₃ in tetrahydrofuran (THF) and ethyl acetate (1:1–3 v/v) at 0–5°C. Subsequent reaction with benzylamine introduces the N-benzyl group, yielding the intermediate N-benzyl-4-chlorobenzamide . A final benzoylation step at the ortho position completes the synthesis.

Key Reaction Conditions :

  • Temperature : 0–5°C for exothermic acid chloride formation.

  • Solvent System : THF/ethyl acetate enhances solubility and minimizes side reactions.

  • Stoichiometry : A 1:1.3–1.6 mass ratio of benzoic acid to POCl₃ ensures complete conversion.

Direct Coupling Reactions

Alternative protocols utilize coupling agents to streamline synthesis. For example, 4-chlorobenzoic acid and 2-benzylaminobenzoic acid are coupled using carbodiimides (e.g., EDC·HCl) in dichloromethane (DCM). This one-pot method avoids isolating intermediates but requires stringent anhydrous conditions.

Comparative Yield Data :

MethodReagentsYield (%)Purity (%)
Stepwise AmidationPOCl₃, NH₃, benzylamine85–90>98.5
Direct CouplingEDC·HCl, DMAP75–8095–97

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction efficiency. Mixed solvents like THF/ethyl acetate improve reagent miscibility, while low temperatures suppress hydrolysis of reactive intermediates. For instance, maintaining 0–5°C during POCl₃ addition reduces byproduct formation. Post-reaction purification via sequential washing (dilute HCl, NaHCO₃, NaCl) and crystallization ensures high purity.

Mechanistic Insights and Byproduct Analysis

Acid Chloride Formation

The reaction of benzoic acid with POCl₃ proceeds via nucleophilic acyl substitution:

RCOOH+POCl3RCOCl+H3PO4\text{RCOOH} + \text{POCl}3 \rightarrow \text{RCOCl} + \text{H}3\text{PO}_4

Excess POCl₃ drives the reaction to completion, while ethyl acetate stabilizes the acid chloride.

Amidation and Competing Reactions

Benzylamine reacts with 4-chlorobenzoyl chloride to form the amide bond. Competing hydrolysis is mitigated by controlled addition of ammonia water (25–28 wt%), which neutralizes HCl byproducts. Side products like N,N-dibenzyl-4-chlorobenzamide may form if benzylamine is in excess, necessitating precise stoichiometry.

Purification and Characterization

Crystallization Techniques

Crude product is typically dissolved in hot ethanol and cooled to induce crystallization. The patent method reports a recovery rate >80% for solvents, aligning with green chemistry principles.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.3 ppm, with the N-benzyl group’s CH₂ appearing as a singlet at δ 4.5–4.7 ppm.

  • GC-MS : Molecular ion peaks at m/z 245.7 ([M]⁺) confirm the molecular formula C₁₄H₁₂ClNO.

Industrial Scalability and Challenges

Catalytic Efficiency

Homogeneous catalysts like DMAP (4-dimethylaminopyridine) improve acylation rates but complicate post-reaction separation. Heterogeneous alternatives (e.g., silica-supported catalysts) are under investigation to enhance scalability.

Environmental Considerations

Phosphorus oxychloride generates stoichiometric H₃PO₄ waste, prompting exploration of greener activators (e.g., T3P®) .

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